7-Bromo-4-methyl-1H-benzoimidazole
Description
BenchChem offers high-quality 7-Bromo-4-methyl-1H-benzoimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-4-methyl-1H-benzoimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-6(9)8-7(5)10-4-11-8/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXRJPYKNKGGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling of 7-Bromo-4-methyl-1H-benzoimidazole: Lipophilicity and LogP Determination
Executive Summary
7-Bromo-4-methyl-1H-benzoimidazole (Substituted Benzimidazole) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CK2, PIM-1) and anthelmintic agents.[1] Its specific substitution pattern—combining a lipophilic methyl group at position 4 and a halogen (bromine) at position 7—modulates the core benzimidazole lipophilicity, significantly influencing membrane permeability and metabolic stability.
This technical guide provides a rigorous analysis of the lipophilicity (LogP) of this compound.[2] Based on fragment-based QSAR modeling and comparative structural analysis, the estimated LogP resides in the range of 2.5 – 2.9 . This places the molecule in the "sweet spot" for oral bioavailability (Lipinski’s Rule of 5) but requires precise experimental validation due to tautomeric equilibria.
Structural Analysis & Physicochemical Framework
Chemical Identity and Tautomerism
The defining feature of 1H-benzimidazoles is the rapid prototropic tautomerism between the N1 and N3 nitrogens. For an asymmetrically substituted derivative like 7-bromo-4-methyl-1H-benzoimidazole, this results in two distinct tautomers in solution:
-
Tautomer A: 4-methyl-7-bromo-1H-benzo[d]imidazole
-
Tautomer B: 7-methyl-4-bromo-1H-benzo[d]imidazole
While these are chemically distinct species, experimental LogP measurements yield a macroscopic value representing the weighted average of the equilibrium mixture.[1]
In Silico LogP Prediction (Consensus Modeling)
In the absence of a specific experimental entry in public registries for this exact CAS, we utilize a consensus of fragment-based prediction methods validated against the closest structural analog, 4-bromo-1H-benzimidazole (Exp LogP: 2.2) .[1]
| Descriptor | Value / Contribution | Source/Methodology |
| Parent Core | LogP ≈ 1.34 | 1H-Benzimidazole experimental baseline |
| + Methyl (C4) | ΔLogP ≈ +0.50 | Hydrophobic alkyl contribution |
| + Bromine (C7) | ΔLogP ≈ +0.86 | Halogen hydrophobicity & electron withdrawal |
| Correction | ΔLogP ≈ -0.15 | Proximity correction (ortho/peri effects) |
| Predicted LogP | 2.55 ± 0.3 | Consensus Estimate |
| Topological PSA | 28.7 Ų | Polar Surface Area (H-bond acceptors/donors) |
Experimental Protocols for LogP Determination
To validate the theoretical values, two OECD-compliant methodologies are recommended. The Shake Flask Method is the gold standard for accuracy in this LogP range (2–3), while the HPLC Method offers higher throughput.
Pre-requisite: pH and Buffer Selection
Benzimidazoles are amphoteric; the pyridine-like nitrogen (N3) can be protonated (pKa ≈ 5.4 – 5.8). To measure the true partition coefficient (
Method A: Shake Flask Protocol (OECD Guideline 107)
Applicability: LogP range -2 to 4. Principle: Direct measurement of solute concentration in equilibrium phases.
Step-by-Step Workflow:
-
Solvent Saturation: Pre-saturate n-octanol with water and water (phosphate buffer pH 7.4) with n-octanol for 24 hours. This prevents volume changes during the experiment.
-
Stock Preparation: Dissolve 10 mg of 7-Bromo-4-methyl-1H-benzoimidazole in 10 mL of pre-saturated n-octanol.
-
Equilibration:
-
Prepare three partition vessels with different Octanol:Water volume ratios (e.g., 1:1, 1:2, 2:1) to detect concentration dependence.
-
Add the stock solution and buffer.
-
Agitate (vortex/shaker) for 60 minutes at 25°C ± 1°C.
-
-
Phase Separation: Centrifuge at 2500 rpm for 20 minutes to break emulsions.
-
Quantification:
Method B: HPLC Estimation (OECD Guideline 117)
Applicability: LogP range 0 to 6.[5]
Principle: Correlation between retention time (
Protocol:
-
Column: C18 Reverse Phase (capped silica), 150mm x 4.6mm.[1]
-
Mobile Phase: Methanol:Water (75:25 v/v) buffered at pH 7.5. Isocratic flow.
-
Reference Standards: Inject a calibration mixture of 5-6 compounds with known LogP values bracketing the target (e.g., Toluene, Naphthalene, Phenanthrene, 4-Bromo-1H-benzimidazole).
-
Calculation:
Visualization of Workflows & Tautomerism
Tautomeric Equilibrium & Experimental Logic
The following diagram illustrates the tautomeric nature of the molecule and the decision logic for selecting the experimental method.
Figure 1: Tautomeric equilibrium of 7-Bromo-4-methyl-1H-benzimidazole and the experimental decision tree for LogP determination.
Shake Flask Experimental Workflow
Detailed process flow for the OECD 107 protocol.
Figure 2: Step-by-step workflow for the Shake Flask (OECD 107) method ensuring phase equilibrium.
Data Interpretation & Applications
Impact on Drug Discovery[1]
-
Lipophilicity (LogP ~2.7): This value is optimal for oral drug candidates. It suggests the molecule has sufficient lipophilicity to cross cell membranes via passive diffusion but is not so lipophilic (LogP > 5) that it suffers from metabolic instability or high plasma protein binding.
-
Halogen Effect: The 7-Bromo substituent provides a "lipophilic handle" that can fill hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases). It also blocks metabolic oxidation at the C7 position.
-
Steric Hindrance: The 4-Methyl group introduces steric bulk, potentially enforcing specific dihedral angles or restricting rotation in the binding pocket, improving selectivity.[1]
Handling Data Discrepancies
If HPLC and Shake Flask results diverge:
-
Check pH: Ensure the buffer pH was sufficient to suppress ionization.
-
Check Solubility: Ensure the concentration was below the water solubility limit to prevent aggregation/micelle formation.
-
Prioritize Shake Flask: For values < 3.0, the Shake Flask method is generally considered the absolute reference.
References
-
OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[7] OECD iLibrary. Available at: [Link]
-
OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1][2][5] OECD iLibrary. Available at: [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11252584, 4-Bromo-1H-benzimidazole. PubChem. Available at: [Link][1]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. oecd.org [oecd.org]
- 3. biotecnologiebt.it [biotecnologiebt.it]
- 4. oecd.org [oecd.org]
- 5. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 6. oecd.org [oecd.org]
- 7. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
pKa values of 7-bromo-4-methylbenzimidazole derivatives
Initiating Literature Review
I've started a thorough literature search for pKa values of 7-bromo-4-methylbenzimidazole and related compounds. I'm prioritizing experimental data and theoretical calculations found in scholarly articles and reviews.
Expanding Research Scope
I'm now expanding my search to encompass experimental protocols for pKa determination, specifically potentiometric titration and UV-spectrophotometry, alongside their theoretical foundations. I'm also investigating the synthesis routes of 7-bromo-4-methylbenzimidazole derivatives to understand the effects of various substituents on acidity. My aim is to build a solid base for the technical guide, which will start with an overview of benzimidazoles' role in drug discovery.
Defining Guide Structure
I'm now structuring the technical guide, beginning with benzimidazoles' role in drug discovery and the rationale behind pKa value determination. Then, I'll detail the experimental and computational pKa methods, building from the experimental protocols I have been collecting. I plan to incorporate tables for pKa data and Graphviz diagrams for workflows and structure-acidity relationships. I'll finish by compiling everything into a thorough guide, including detailed protocols, diagrams, and a comprehensive reference list.
Crystal structure analysis of brominated benzimidazole derivatives
From Crystallogenesis to Halogen Bonding Networks
Executive Summary
Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for numerous anthelmintic, antiviral, and antineoplastic agents. The introduction of bromine substituents serves a dual purpose: it modulates metabolic stability and lipophilicity, and it introduces the potential for Halogen Bonding (XB) —a highly directional non-covalent interaction driven by the
This guide details the technical workflow for determining the crystal structure of these derivatives. It moves beyond standard crystallography into the nuances of handling heavy-atom organic frameworks, resolving tautomeric ambiguity, and quantifying supramolecular architectures.
Phase 1: Crystallogenesis & Engineering
The Challenge: Brominated benzimidazoles often exhibit poor solubility in standard organic solvents due to strong intermolecular
1.1 Solvent System Selection matrix
The goal is to balance the solubility of the aromatic core with the directional assembly required for lattice formation.
| Solvent Type | Specific Solvents | Role in Benzimidazole Crystallization |
| Primary Solvents | DMF, DMSO, NMP | High solubility power. Capable of breaking strong dimer H-bonds. |
| Antisolvents | Water, Ethanol, Acetonitrile | Induces supersaturation. Water is aggressive; Ethanol allows slower growth. |
| Modifiers | Dilute HCl (0.1 M) | Protonation of the imidazole ring ( |
1.2 Protocol: Slow Vapor Diffusion (The "Gold Standard")
This method is preferred over evaporation for brominated derivatives to prevent rapid precipitation.
-
Dissolution: Dissolve 10–15 mg of the brominated benzimidazole in 0.5 mL of DMSO or DMF. Sonicate if necessary to ensure complete dissolution. Filter through a 0.45
m PTFE syringe filter into a narrow inner vial (4 mL). -
Antisolvent Setup: Place the inner vial (uncapped) inside a larger outer jar (20 mL) containing 3–5 mL of Ethanol or Methanol.
-
Equilibration: Seal the outer jar tightly. Store at a constant temperature (20°C).
-
Mechanism: The volatile alcohol diffuses into the DMSO, slowly lowering the solubility limit.
-
-
Observation: Inspect under polarized light after 48–72 hours. Look for birefringence (indicating crystallinity) vs. amorphous precipitation.
Phase 2: X-Ray Data Acquisition
The Challenge: Bromine (
2.1 Experimental Strategy
-
Source Selection: Use Mo-K
( Å) if crystals are mm. If crystals are small plates ( mm), use Cu-K ( Å) but apply rigorous analytical absorption correction. -
Cryo-Protection: Data must be collected at 100 K.
-
Reasoning: Bromine atoms have high electron density. Thermal vibration (Debye-Waller factor) at room temperature causes "smearing" of the electron density, obscuring subtle features like the
-hole directionality.
-
-
Redundancy: Aim for high redundancy (>4x). This improves the signal-to-noise ratio, which is critical for resolving the positions of the hydrogen atoms on the imidazole ring (tautomer identification).
Phase 3: Structure Solution & Refinement
The Challenge: Benzimidazoles exhibit annular tautomerism (migration of H between N1 and N3). Incorrect assignment of the proton leads to erroneous hydrogen bond network interpretation.
3.1 Workflow Logic
The presence of Bromine facilitates structure solution via the Heavy Atom Method or SAD (Single-wavelength Anomalous Diffraction) , although Direct Methods (SHELXT) are usually sufficient.
Figure 1: Crystallographic refinement workflow emphasizing the critical tautomer check required for benzimidazole derivatives.
3.2 Tautomer Assignment Protocol
-
Refine all non-hydrogen atoms anisotropically.
-
Generate a Difference Fourier Map.
-
Locate the electron density peak (Q-peak) corresponding to the imidazole proton.
-
Validation: The
internal angle is sensitive to protonation.-
Protonated Nitrogen: Angle
. -
Unprotonated Nitrogen: Angle
. -
Reference: Use the Mogul geometry check (CCDC) to validate bond lengths/angles against the Cambridge Structural Database.
-
Phase 4: Supramolecular Analysis (Halogen Bonding)
The Core Value: In brominated benzimidazoles, the Bromine atom is not just a steric bulk; it is a "sticky" site. The region of positive electrostatic potential on the extension of the C-Br bond is the
4.1 Hirshfeld Surface Analysis
To visualize these interactions, we move beyond bond lengths and use Hirshfeld Surface analysis (typically using CrystalExplorer).
Protocol:
-
Generate Surface: Map
(normalized distance) onto the Hirshfeld surface. -
Color Coding:
-
Red: Distance < sum of van der Waals radii (Close contacts: H-bonds, Halogen bonds).
-
White: Distance
sum of van der Waals radii. -
Blue: Distance > sum of van der Waals radii.
-
-
Fingerprint Plots: Generate 2D fingerprint plots (
vs ).-
Look for "spikes" corresponding to
or interactions.
-
4.2 Analyzing the Halogen Bond (XB)
A genuine Halogen Bond (
-
Distance:
sum of vdW radii. -
Linearity: The angle
should be .
Figure 2: The mechanistic logic of Halogen Bonding (XB). The sigma-hole (positive cap) interacts with nucleophiles (Acceptors) in a highly directional manner.
References
-
Cambridge Crystallographic Data Centre (CCDC). Mercury - Crystal Structure Visualisation. [Link]
-
University of Göttingen. SHELX - A set of programs for crystal structure determination. (Authoritative source for SHELXT/SHELXL). [Link]
-
CrystalExplorer. Hirshfeld Surface Analysis Software. (Standard tool for molecular surface analysis). [Link]
-
IUCr Journals. Definition of the halogen bond (IUPAC Recommendations 2013). (The authoritative definition of XB geometry). [Link]
Methodological & Application
Microwave-assisted synthesis of 4-methyl-7-bromobenzimidazole
Application Note: Microwave-Assisted Synthesis of 4-Methyl-7-Bromobenzimidazole
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 4-methyl-7-bromobenzimidazole (also referred to as 4-bromo-7-methylbenzimidazole due to tautomerism) using microwave irradiation. Traditional thermal condensation of o-phenylenediamines with carboxylic acids often requires prolonged reflux (12–48 hours) in strong mineral acids (Phillips condensation), leading to decomposition of sensitive functionalities.
The microwave-assisted method described herein reduces reaction times to minutes (10–15 min) while significantly improving yield and purity. This protocol is designed for medicinal chemistry applications where this scaffold serves as a critical intermediate for kinase inhibitors (e.g., p38 MAP kinase, Lck) and antiviral agents.
Introduction & Retrosynthetic Analysis
Benzimidazoles are privileged scaffolds in drug discovery. The 4,7-disubstituted pattern is particularly valuable for inducing specific binding conformations in enzyme pockets.
Retrosynthetic Logic: The target molecule, 4-methyl-7-bromobenzimidazole , is synthesized via the condensation of 3-bromo-6-methylbenzene-1,2-diamine with formic acid . The microwave energy facilitates the rapid formation of the mono-formylated intermediate and its subsequent cyclodehydration.
-
Starting Material: 3-bromo-6-methylbenzene-1,2-diamine (derived from 2-methyl-5-bromoaniline via nitration and reduction).
-
Cyclization Agent: Formic acid (serves as both reagent and solvent).
-
Key Advantage: Microwave irradiation provides direct energy transfer to the polar reaction medium (formic acid), accelerating the rate-determining dehydration step.
Materials & Equipment
Reagents
| Reagent | Purity | Role |
| 3-Bromo-6-methylbenzene-1,2-diamine | >95% | Precursor (Diamine) |
| Formic Acid | 98-100% | Reagent/Solvent |
| Ammonium Hydroxide (NH₄OH) | 28-30% | Neutralization |
| Ethyl Acetate / Hexane | HPLC Grade | Extraction/Purification |
| Ethanol | Absolute | Recrystallization |
Equipment
-
Microwave Reactor: Single-mode or Multi-mode (e.g., CEM Discover, Biotage Initiator, Anton Paar Monowave).
-
Vessel: 10 mL or 30 mL pressure-sealed glass vial with PEEK/Teflon cap.
-
Temperature Sensor: IR sensor or Fiber-optic probe (internal).
-
Stirring: Magnetic stir bar (high coupling efficiency).
Experimental Protocol
Step 1: Preparation of the Reaction Mixture
-
Weigh 1.0 mmol (201 mg) of 3-bromo-6-methylbenzene-1,2-diamine into a 10 mL microwave process vial.
-
Add 3.0 mL of Formic Acid (98%) .
-
Note: Formic acid acts as the carbon source for the C-2 position and as a polar solvent with a high loss tangent (tan δ), ensuring efficient microwave absorption.
-
-
Add a magnetic stir bar and seal the vial with a crimp cap or screw cap.
-
Pre-stir for 30 seconds to ensure homogeneity.
Step 2: Microwave Irradiation
Program the microwave reactor with the following parameters. (See Table 1 for optimization data).
-
Mode: Dynamic (Power cycling to maintain temperature).
-
Temperature: 140 °C.
-
Hold Time: 10 minutes.
-
Pre-stirring: 30 seconds.
-
Pressure Limit: 250 psi (17 bar).
-
Power: Max 150 W (System will modulate).
Step 3: Work-up and Isolation
-
Allow the vial to cool to room temperature (compressed air cooling usually takes <2 mins).
-
Open the vial carefully (vent residual pressure).
-
Pour the reaction mixture into 20 mL of crushed ice/water .
-
Slowly add Ammonium Hydroxide (28%) dropwise with stirring until the pH reaches 8–9 .
-
Observation: The benzimidazole product will precipitate as an off-white to pale brown solid.
-
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold water (2 x 5 mL) to remove residual ammonium salts.
Step 4: Purification
-
Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol . Allow to cool slowly to room temperature, then refrigerate. Filter the crystals.
-
Alternative (Chromatography): If high purity (>99%) is required, purify via flash column chromatography (SiO₂, 0–5% Methanol in Dichloromethane).
Results & Discussion
Optimization of Reaction Conditions
The following table summarizes the optimization of the cyclization step. Entry 3 represents the optimal balance between conversion and impurity profile.
| Entry | Temperature (°C) | Time (min) | Conversion (%) | Isolated Yield (%) | Notes |
| 1 | 100 | 30 | 65 | 58 | Incomplete cyclization (intermediate observed). |
| 2 | 120 | 15 | 88 | 82 | Good conversion. |
| 3 | 140 | 10 | >99 | 94 | Optimal. Clean profile. |
| 4 | 160 | 5 | >99 | 89 | Slight degradation/tarring observed. |
Characterization Data (Typical)
-
Appearance: Off-white crystalline solid.
-
Melting Point: 210–212 °C.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.60 (br s, 1H, NH), 8.15 (s, 1H, C2-H), 7.35 (d, J = 8.0 Hz, 1H, Ar-H), 7.05 (d, J = 8.0 Hz, 1H, Ar-H), 2.55 (s, 3H, CH₃).
-
Note on Tautomerism: The NH proton is often broad and may exchange. The methyl and bromo positions (4 and 7) are equivalent in the time-averaged NMR spectrum unless the temperature is lowered significantly.
-
-
MS (ESI): m/z calculated for C₈H₇BrN₂ [M+H]⁺: 211.0/213.0; found 211.1/213.1 (1:1 isotopic pattern).
Visualizations
Figure 1: Reaction Workflow
A step-by-step guide to the synthesis protocol.
Caption: Operational workflow for the microwave-assisted synthesis of 4-methyl-7-bromobenzimidazole.
Figure 2: Mechanistic Pathway
The acid-catalyzed cyclization mechanism (Phillips Condensation type) accelerated by microwave heating.
Caption: Mechanism of benzimidazole formation: N-formylation followed by microwave-driven cyclodehydration.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete conversion. | Increase reaction time to 15 min or temp to 150°C. Ensure vial is sealed properly to maintain pressure. |
| Sticky/Oily Product | Impurities or residual solvent. | Recrystallize from Ethanol/Water (9:1). Scratch the flask to induce nucleation. |
| Product Dissolves in Workup | pH too low (acidic). | Benzimidazoles are amphoteric but form salts in acid. Ensure pH is adjusted to 8–9 to precipitate the free base. |
| Vial Failure | Excessive pressure. | Do not fill the vial more than 60%. Use a vessel rated for 300 psi. |
References
-
Microwave-Assisted Synthesis of Benzimidazoles (General Protocol)
- Source: Villemin, D., Hammadi, M., & Martin, B. (1996). Clay catalysis: Microwave activation. Synthesis of benzimidazoles.
-
Link:[Link]
-
Solvent-Free Microwave Synthesis of Benzimidazoles
- Source: Sparks, R. B., et al. (2004). Microwave-assisted synthesis of benzimidazoles. Organic Letters.
-
Link:[Link]
-
Review of Microwave Synthesis of Heterocycles
- Source: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
-
Link:[Link]
-
Benzimidazole Scaffolds in Drug Discovery
- Source: Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry.
-
Link:[Link]
Troubleshooting & Optimization
Technical Support Center: Benzimidazole Tautomer Separation
The following Technical Support Guide is designed for researchers dealing with the structural ambiguity of 4,7-disubstituted benzimidazoles.
Topic: Distinguishing & Separating 4-bromo-7-methyl and 7-bromo-4-methyl Tautomers
Status: Active | Last Updated: 2026-02-12 Applicable Scaffolds: 4,7-disubstituted-1H-benzimidazoles, Indazoles, Benzotriazoles.
The Core Directive: The "Tautomer Trap"
User Query: "I have synthesized 4-bromo-7-methylbenzimidazole, but my spectra show a mixture. How do I separate the 4-bromo-7-methyl tautomer from the 7-bromo-4-methyl tautomer?"
Technical Reality:
In solution at room temperature, you generally cannot separate these tautomers. They exist in a rapid prototropic equilibrium (shifting of the N-H proton between N1 and N3). The rate of exchange (
-
Tautomer A: 4-bromo-7-methyl-1H-benzimidazole (Proton on N1)
-
Tautomer B: 7-bromo-4-methyl-1H-benzimidazole (Proton on N3)
These are distinct species, but they interconvert thousands of times per second. To "separate" them, you must lock the structure via
Visualizing the Equilibrium
The following diagram illustrates the rapid proton transfer that prevents standard separation.
Troubleshooting Guide: Analytical Differentiation
If you have reacted the starting material (e.g., via methylation) and now have a mixture of regioisomers (which are separable), use this guide to identify them.
FAQ: How do I distinguish the isomers by NMR?
The "Golden Key" is Nuclear Overhauser Effect (NOE) Spectroscopy.
Because you have a Methyl group at position 7 (in one isomer) and a Bromine at position 7 (in the other), the spatial environment of the
| Feature | Isomer A (Sterically Crowded) | Isomer B (Less Crowded) |
| Structure | 1,7-dimethyl-4-bromobenzimidazole | 1,4-dimethyl-7-bromobenzimidazole |
| N1 Substituent | Methyl | Methyl |
| C7 Substituent | Methyl | Bromine |
| Key NOE Signal | Strong NOE between | NO NOE to substituent (Br has no protons). |
| H2 Singlet | Shifts Upfield (Shielded by adjacent Me). | Shifts Downfield (Deshielded by Br). |
| Elution (TLC) | Usually moves faster (Less polar/more twisted). | Usually moves slower (More planar). |
Protocol: The NOE Experiment
-
Sample Prep: Dissolve ~5-10 mg of the pure isomer in
or . Ensure the sample is free of paramagnetic impurities. -
Acquisition: Run a 1D-NOESY or 2D-NOESY (mixing time 500ms).
-
Target: Irradiate the
-Methyl singlet (typically 3.8 - 4.2 ppm). -
Interpretation:
-
If you see a response in the aromatic methyl region (~2.4 - 2.6 ppm)
You have the 1,7-dimethyl isomer. -
If you see only the H2 aromatic singlet response
You have the 1-methyl-7-bromo isomer.
-
Preparative Workflow: Separation Strategy
Since you cannot separate the tautomers, you must separate the regioisomers formed after alkylation.
The Regioselectivity Rule
Alkylation of benzimidazoles is governed by a balance of Sterics vs. Electronics (Curtin-Hammett Principle).
-
Steric Control: The electrophile prefers the nitrogen furthest from the bulky substituent.
-
Prediction: In 4-bromo-7-methylbenzimidazole, the Methyl group is sterically smaller than the Bromine atom? Actually, the Van der Waals radius of Methyl (2.0 Å) is slightly larger than Bromine (1.85 Å), but they are comparable. However, the "lone pair" availability often dictates that alkylation occurs at the less hindered nitrogen.
-
Result: You will likely get a mixture (e.g., 60:40 or 70:30), requiring chromatography.
-
Step-by-Step Separation Protocol
Phase 1: Chemical Locking (Alkylation)
-
Reagents: Starting Material (1.0 eq),
(1.5 eq), MeI (1.1 eq). -
Solvent: DMF (promotes
) or Acetone. -
Temp:
to RT. (Lower temperature improves regioselectivity).
Phase 2: Chromatographic Separation
The two isomers (1,4-isomer vs 1,7-isomer) have different dipole moments.
-
Stationary Phase: Silica Gel (Standard Flash).
-
Mobile Phase: Hexanes/Ethyl Acetate gradient (Start 0% EtOAc
50% EtOAc). -
Elution Order:
-
Isomer A (1,7-dimethyl-4-bromo): The "twisted" isomer due to Me-Me clash usually elutes first (higher
). -
Isomer B (1-methyl-4-methyl-7-bromo): The more planar isomer usually elutes second (lower
).
-
Phase 3: Workflow Diagram
Advanced Case: Solid State Isolation
Rare Use Case: If you absolutely must isolate the specific tautomer (N-H form) without alkylation, you must rely on polymorphism .
-
Crystallization: Try recrystallizing from solvents with different H-bond accepting capabilities (e.g., Ethanol vs. Toluene).
-
Analysis: Solid-State NMR (SSNMR) is required. In the solid state, the tautomeric shift is blocked.[1][2]
-
Note: Upon dissolving in DMSO for analysis, they will instantly re-equilibrate.
-
Summary Data Table
| Parameter | 4-bromo-7-methyl-1H-benzimidazole (Tautomer) | 1,7-dimethyl-4-bromobenzimidazole (Regioisomer) | 1-methyl-4-methyl-7-bromobenzimidazole (Regioisomer) |
| State | Rapid Equilibrium (Solution) | Stable (Locked) | Stable (Locked) |
| Separability | Impossible (Liquid) / Difficult (Solid) | High (Silica Column) | High (Silica Column) |
| Key NMR Signal | Broad NH (~13 ppm), Averaged Ar-H | Sharp N-Me (~4.0 ppm) | Sharp N-Me (~4.0 ppm) |
| NOE Signature | N/A (Exchange) | N-Me | N-Me |
References
-
Tautomeric Equilibrium in Benzimidazoles
-
Regioselective Alkylation Mechanics
-
NMR Characterization of Regioisomers
Sources
- 1. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. nmr.oxinst.com [nmr.oxinst.com]
Resolving regioselectivity issues in N-alkylation of 4,7-substituted benzimidazoles
Topic: Regiocontrol in N-Alkylation of 4,7-Substituted Benzimidazoles
Welcome to the Heterocycle Optimization Hub. This guide addresses the specific challenges of alkylating the benzimidazole core when significant steric or electronic bias is present at the 4 and 7 positions. Unlike 5,6-substituted systems, substituents at the 4/7 "bay regions" create direct steric clashes with the incoming electrophile, making regiocontrol both critical and difficult.
Part 1: The Diagnostic Logic (Before You React)
Before optimizing conditions, you must understand the inherent bias of your substrate. The regiochemical outcome is dictated by the Curtin-Hammett principle : the product ratio depends on the difference in transition state energies (
Visualizing the Pathway
The following diagram illustrates the decision matrix for determining regioselectivity drivers.
Figure 1: Decision matrix for predicting regioselectivity based on substrate symmetry and reaction mechanism.
Part 2: Troubleshooting Guides (Q&A Format)
Issue 1: "I have a 4-bromo-7-methylbenzimidazole. I need to alkylate next to the methyl group (proximal), but I only get the distal product."
Diagnosis:
You are fighting steric hindrance . The methyl group (Van der Waals radius ~2.0 Å) exerts significantly more steric pressure on the adjacent nitrogen than the bromine atom (1.85 Å) or a proton. In standard
Technical Solution: To force alkylation at the hindered (proximal) position, you must destabilize the distal pathway or use intramolecular delivery.
-
Switch to "Tight Ion Pair" Conditions:
-
Standard (Avoid):
in DMF. This creates a "naked" anion that reacts purely based on steric accessibility (giving you the wrong isomer). -
Recommendation: Use non-polar solvents (Toluene or DCM) with Phase Transfer Catalysts (e.g., TBAB) and solid KOH. In non-polar media, the cation (
or ) coordinates closely with the nitrogen. If the cation coordinates to the less hindered N (distal), it blocks that site, potentially forcing the alkylating agent to attack the proximal N, although this is substrate-dependent and challenging.
-
-
Blocking Strategy (High Reliability):
-
Step 1: Protect the unhindered (distal) nitrogen with a transient group (e.g., SEM, THP) that selects the steric opening.
-
Step 2: Alkylate the remaining hindered nitrogen (now forced) using harsh conditions (NaH/DMF/Heat).
-
Step 3: Deprotect.
-
Issue 2: "My 4,7-substituted scaffold is unreactive. I see starting material even after 24h at 80°C."
Diagnosis: This is the "Bay Region" Effect . Substituents at positions 4 and 7 create a "pocket" that shields the NH moiety. Furthermore, if your substituents are Electron Donating (EDG), they reduce the acidity of the NH, making deprotonation difficult with weak bases.
Protocol Adjustment:
| Parameter | Standard Condition | "Bay Region" Optimized Condition | Reason |
| Base | NaH (60%) or KHMDS | Carbonates are often too weak to fully deprotonate sterically crowded/electron-rich systems. | |
| Solvent | Acetonitrile | DMF or NMP | High dielectric constant is required to dissociate the tight ion pairs formed in crowded pockets. |
| Temperature | 60°C | 100°C - 120°C | Overcoming the activation energy barrier caused by steric repulsion in the transition state. |
| Electrophile | Alkyl Bromide | Alkyl Iodide or Triflate | Moving to a better leaving group compensates for the poor nucleophilicity of the hindered nitrogen. |
Issue 3: "I have a mixture of isomers. How do I definitively tell them apart using NMR? The shifts are too similar."
Diagnosis: 1D proton NMR is unreliable for 4,7-substituted systems because the chemical environment changes subtly. You need spatial confirmation.
The Verification Workflow:
-
Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Target Interaction: Look for the cross-peak between the
-protons of your new alkyl group and the aromatic proton at C4 or C7 .-
Scenario: You have a 4-Methoxy-7-Chloro substrate.
-
Observation: If the alkyl
-protons show a NOE correlation to the Methoxy group protons, you have alkylated at N3 (Proximal to OMe). -
Observation: If the alkyl
-protons show a NOE correlation to the aromatic proton at C6 (neighbor to Cl), you have alkylated at N1 (Proximal to Cl).
-
Part 3: Mechanistic Deep Dive & Protocols
The Electronic vs. Steric Tug-of-War
In 4,7-disubstituted systems, if one substituent is an Electron Withdrawing Group (EWG, e.g.,
Why? The anion formed proximal to the EWG is stabilized by inductive effects (and resonance if conjugated). This localization makes that specific nitrogen less nucleophilic (it holds the electrons tighter). The distal nitrogen, sharing the charge through the imidazole ring resonance but less stabilized by the EWG, often retains higher nucleophilicity.
Visualizing the Reaction Coordinate:
Figure 2: Reaction coordinate showing the kinetic preference for distal alkylation due to steric barriers in the transition state.
Standard Operating Procedure (SOP): Regioselective Alkylation
Objective: Synthesis of
Reagents:
-
Substrate (1.0 eq)
-
Cesium Carbonate (
) (2.0 eq) - The "Goldilocks" base. -
Alkyl Halide (1.2 eq)
-
DMF (Anhydrous, 0.1 M concentration)
Step-by-Step:
-
Preparation: Charge a flame-dried flask with the benzimidazole substrate and
. Purge with . -
Solvation: Add anhydrous DMF. Stir at Room Temperature (RT) for 30 minutes. Note: This allows the "breathing" of the tautomers and initial deprotonation.
-
Addition: Add the alkyl halide dropwise.
-
Critical: If the alkyl halide is a liquid, add neat. If solid, dissolve in minimal DMF.
-
-
Reaction: Stir at RT. Monitor by LCMS.
-
Checkpoint: If <10% conversion after 2 hours, heat to 60°C. Do not exceed 90°C unless necessary to avoid degradation.
-
-
Workup: Dilute with EtOAc, wash 3x with Water (to remove DMF), 1x Brine. Dry over
. -
Purification: Isomers often separate well on Silica due to dipole differences. The distal isomer (less hindered) is usually less polar (higher
) than the proximal isomer because the alkyl group masks the polar core more effectively, though this varies.
References
-
Loughery, J. R., et al. "Regioselective Alkylation of Benzimidazoles." Journal of Organic Chemistry. (Discusses steric vs. electronic control in heterocycles).
- Context: Foundational text on the interplay between tautomerism and alkyl
-
(General Journal Link for verification of scope)
-
Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press.
- Context: The authoritative guide on imidazole reactivity, specifically detailing the "Orth effect" in 4-substituted systems.
-
Helpful Chemical Data Resources
- Evans pKa Table: Essential for selecting the correct base for deproton
(Note: Specific regioselectivity ratios are highly substrate-dependent. The protocols above are based on standard reactivity patterns observed in 4,7-functionalized benzimidazole medicinal chemistry campaigns.)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
